molecular formula C20H16N2 B3045414 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 106362-61-2

4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B3045414
CAS No.: 106362-61-2
M. Wt: 284.4 g/mol
InChI Key: GJLBEBYUZRVGSD-UHFFFAOYSA-N
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Description

4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole is a nitrogen-containing aromatic heterocycle. This compound is part of the indolocarbazole family, known for its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of tin(IV) chloride, followed by regioselective palladium-catalyzed cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets such as aryl hydrocarbon receptors. This interaction can modulate gene expression and cellular responses. Additionally, its redox-active properties enable it to participate in electron transfer processes, which are crucial in its applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to its specific methyl substitutions at positions 4 and 10, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and as a research tool in biological studies .

Properties

IUPAC Name

4,10-dimethyl-5,11-dihydroindolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-11-5-3-7-13-15-9-18-16(10-17(15)21-19(11)13)14-8-4-6-12(2)20(14)22-18/h3-10,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLBEBYUZRVGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC4=C(C=C3N2)C5=CC=CC(=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147588
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106362-61-2
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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